5-(Thiophen-3-yl)nicotinonitrile
CAS No.: 1346687-14-6
Cat. No.: VC3104564
Molecular Formula: C10H6N2S
Molecular Weight: 186.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346687-14-6 |
|---|---|
| Molecular Formula | C10H6N2S |
| Molecular Weight | 186.24 g/mol |
| IUPAC Name | 5-thiophen-3-ylpyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C10H6N2S/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H |
| Standard InChI Key | IQCARORNUUZCOV-UHFFFAOYSA-N |
| SMILES | C1=CSC=C1C2=CN=CC(=C2)C#N |
| Canonical SMILES | C1=CSC=C1C2=CN=CC(=C2)C#N |
Introduction
Chemical Identity and Structural Properties
5-(Thiophen-3-yl)nicotinonitrile is a heterocyclic organic compound featuring a thiophene ring connected at the 3-position to the 5-position of a nicotinonitrile (3-cyanopyridine) structure. This compound serves as an important building block in medicinal chemistry and organic synthesis due to its unique structural properties.
Basic Identification
The compound possesses several key identifiers recorded in chemical databases:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1346687-14-6, 91928-83-5 |
| Molecular Formula | C₁₀H₆N₂S |
| Molecular Weight | 186.23 g/mol |
| IUPAC Name | 5-(thiophen-3-yl)pyridine-3-carbonitrile |
| Common Synonyms | 5-(3-Thienyl)-3-pyridinecarbonitrile, 5-thiophen-3-ylpyridine-3-carbonitrile |
| InChI Key | IQCARORNUUZCOV-UHFFFAOYSA-N |
The structure features a planar pyridine ring with a cyano group at position 3 and a thiophene substituent attached at position 5, creating a conjugated aromatic system with interesting electronic properties .
Structural Characteristics
The compound contains two heterocyclic rings - a pyridine ring with a cyano group and a thiophene ring. The thiophene moiety is connected to the pyridine ring at position 5, while the cyano group (-C≡N) is attached at position 3 of the pyridine ring . This arrangement creates a molecule with extended conjugation and multiple potential interaction points for biological targets .
Physical and Chemical Properties
Understanding the physicochemical properties of 5-(Thiophen-3-yl)nicotinonitrile provides insight into its behavior in various chemical environments and its potential applications.
Physical Properties
The compound typically exists as a solid at room temperature with properties that make it suitable for various chemical applications . Its physical characteristics include:
| Property | Value |
|---|---|
| Physical State | Solid |
| Appearance | Information not specified in sources |
| Solubility | Moderately soluble in organic solvents |
| Purity (Commercial) | ≥95% |
| Storage Conditions | Recommended storage in dry conditions at 2-8°C |
Chemical Properties and Reactivity
The reactivity of 5-(Thiophen-3-yl)nicotinonitrile is influenced by both the cyano group and the heterocyclic rings present in its structure . Key chemical characteristics include:
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The cyano group (-C≡N) attached to the pyridine ring contributes significantly to the compound's reactivity, making it useful for various chemical transformations.
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The nitrogen atom in the pyridine ring provides a site for protonation, coordination with metals, or other interactions.
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The thiophene group enhances the compound's electronic properties, potentially influencing its behavior in electronic applications or as a ligand in coordination chemistry .
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The compound shows typical reactivity patterns of heterocyclic compounds containing pyridine and thiophene rings.
Computational Chemistry Data
Computational analysis provides insight into the compound's behavior in different environments:
| Parameter | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 36.68 |
| Calculated LogP | 2.68178 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 1 |
These properties suggest the compound has moderate lipophilicity and limited hydrogen-bonding capability, which could influence its biological activity and pharmacokinetic profile .
Biological Activity and Applications
The biological profile of 5-(Thiophen-3-yl)nicotinonitrile and related compounds suggests various potential applications in medicinal chemistry.
| Hazard Type | Description |
|---|---|
| GHS Pictogram | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H315-H319-H320 (Causes skin irritation; Causes serious eye irritation; Causes eye irritation) |
| Precautionary Statements | P264-P280-P302+P352-P305+P351+P338-P362 |
| Transportation Class | N/A |
| Packing Group | N/A |
This information indicates that appropriate safety precautions should be taken when handling this compound, including using personal protective equipment to prevent skin and eye contact .
Spectroscopic Characterization
Spectroscopic techniques provide crucial information for identifying and characterizing 5-(Thiophen-3-yl)nicotinonitrile. While detailed spectroscopic data specific to this compound is limited in the search results, general characterization approaches typically include:
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NMR Spectroscopy: Proton (¹H) and carbon (¹³C) NMR can identify key structural features. For related nicotinonitrile compounds, characteristic signals for pyridine protons typically appear in the aromatic region (δ 7.0-9.0 ppm) .
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Infrared (IR) Spectroscopy: The cyano group (-C≡N) typically shows a characteristic absorption band around 2200-2240 cm⁻¹ .
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Mass Spectrometry: Provides information about molecular weight and fragmentation patterns, helping to confirm the structure.
Comparison with Related Compounds
5-(Thiophen-3-yl)nicotinonitrile belongs to a family of structurally related compounds that differ in the position of the thiophene attachment or other structural features.
Structural Isomers and Related Derivatives
| Compound | CAS Number | Key Differences |
|---|---|---|
| 5-(Thiophen-2-yl)nicotinonitrile | 1346687-10-2 | Thiophene attached at the 2-position instead of 3-position |
| 2-(Thiophen-3-yl)nicotinonitrile | 870065-06-8 | Thiophene attached at position 2 of the pyridine ring instead of position 5 |
| 6-(Thiophen-3-yl)nicotinonitrile | 937601-80-4 | Thiophene attached at position 6 of the pyridine ring |
| 2-Amino-5-(thiophen-3-yl)nicotinic acid | 1261995-59-8 | Contains amino and carboxylic acid groups instead of cyano group |
These structural variations can significantly affect the physical, chemical, and biological properties of the compounds .
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